molecular formula C18H32N2O B5877219 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine

1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine

Cat. No. B5877219
M. Wt: 292.5 g/mol
InChI Key: RLKPYWIBOZPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action of the compound is thought to modulate the activity of these neurotransmitters, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been found to have several biochemical and physiological effects. In animal studies, it has been shown to improve locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects and to reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various fields. It has been found to have a wide range of effects on the central nervous system, making it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.

Future Directions

There are several future directions for the research and development of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine. One of the main areas of focus is the development of more efficient and reliable synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. This will help to identify potential therapeutic applications and to develop safer and more effective drugs based on this compound. Finally, more studies are needed to fully understand the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine involves the reaction of cyclohexylamine with 3-cyclopentylpropanoyl chloride followed by the reaction of the resulting product with piperazine. This method has been reported in several research studies and has been found to be an efficient and reliable approach for the synthesis of this compound.

Scientific Research Applications

1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In pharmacology, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. In neuroscience, it has been studied for its role in modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKPYWIBOZPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

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